4-Hydroxyphenylacetic acid-d6
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Overview
Description
4-Hydroxyphenylacetic acid-d6 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in tracing and quantifying the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphenylacetic acid-d6 can be synthesized by incorporating deuterium into 4-Hydroxyphenylacetic acid. One common method involves the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . The deuterium labeling is typically achieved through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound often involves microbial biosynthesis. For instance, Escherichia coli can be genetically engineered to produce 4-Hydroxyphenylacetic acid, which can then be subjected to deuterium exchange reactions to obtain the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenylacetic acid-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Hydroxyphenylacetic acid-d6 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled standard for tracing and quantifying chemical reactions.
Biology: To study metabolic pathways and enzyme activities.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
4-Hydroxyphenylacetic acid-d6 exerts its effects primarily through its role as a stable isotope-labeled compound. It is used to trace and quantify the presence of 4-Hydroxyphenylacetic acid in various biological and chemical processes. The deuterium atoms in the molecule do not significantly alter its chemical properties but allow for precise detection using mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: The non-deuterated form of the compound.
3,4-Dihydroxyphenylacetic acid: A similar compound with an additional hydroxyl group.
4-Hydroxybenzoic acid: A structurally related compound with a carboxyl group attached directly to the benzene ring
Uniqueness
4-Hydroxyphenylacetic acid-d6 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantifying studies. This labeling provides a distinct advantage in research applications where precise measurement is crucial .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i1D,2D,3D,4D,5D2 |
InChI Key |
XQXPVVBIMDBYFF-NVSFMWKBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)O |
Origin of Product |
United States |
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